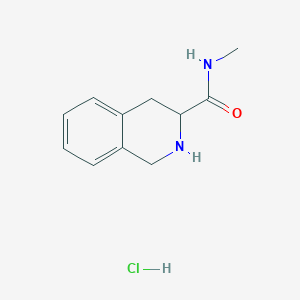
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of a chlorine atom on the thiophene ring and a methylamino group on the ethanone moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Chlorination of Thiophene: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position of the thiophene ring.
Formation of Ethanone Moiety: The chlorinated thiophene is then reacted with an appropriate ketone precursor, such as acetyl chloride, under Friedel-Crafts acylation conditions to form the ethanone moiety.
Introduction of Methylamino Group:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used industrial methods include continuous flow reactors and batch reactors, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.
Scientific Research Applications
1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
1-(2-Chlorothiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure with chlorine atom at a different position on the thiophene ring.
1-(3-Bromothiophen-2-yl)-2-(methylamino)ethan-1-one: Bromine atom instead of chlorine on the thiophene ring.
1-(3-Chlorothiophen-2-yl)-2-(ethylamino)ethan-1-one: Ethylamino group instead of methylamino group.
Uniqueness: 1-(3-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one is unique due to the specific positioning of the chlorine atom and the presence of the methylamino group
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-(3-chlorothiophen-2-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8ClNOS/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3 |
InChI Key |
XYHDVUGQIUXRPX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=C(C=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
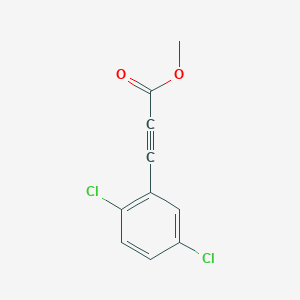
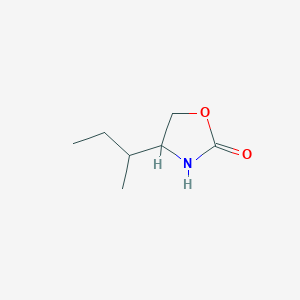
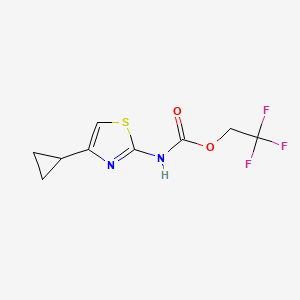
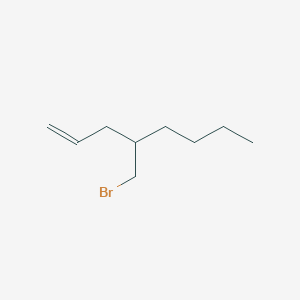
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)


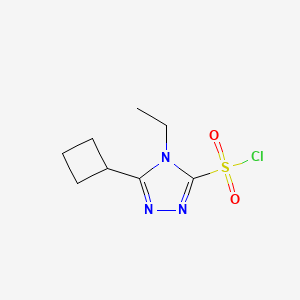
![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
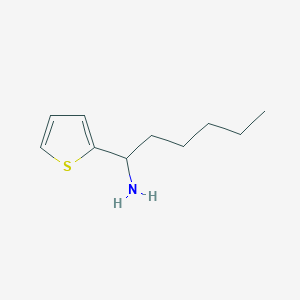
![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
